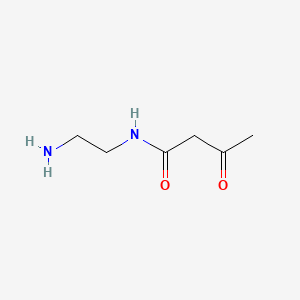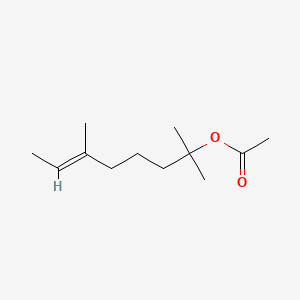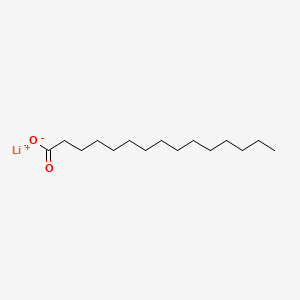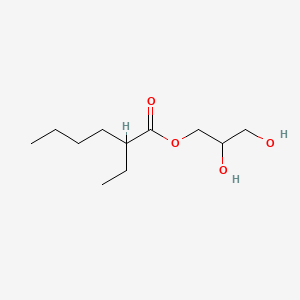
Tellurium, ion(7+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tellurium, ion(7+), is a highly oxidized form of the element tellurium. Tellurium is a metalloid belonging to Group 16 of the periodic table, also known as the chalcogens. It is characterized by its silvery-white appearance and metallic luster. Tellurium, ion(7+), is a rare and highly reactive species that plays a significant role in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tellurium, ion(7+), typically involves strong oxidizing agents due to its high oxidation state. One common method is the oxidation of tellurium dioxide (TeO2) using powerful oxidizers such as potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) in acidic conditions. The reaction can be represented as follows:
TeO2+KMnO4+H2SO4→Te7++MnSO4+K2SO4+H2O
Industrial Production Methods: Industrial production of tellurium, ion(7+), is not common due to its highly reactive nature and limited applications. it can be produced in small quantities for research purposes using controlled oxidation processes in specialized laboratories.
Types of Reactions:
Oxidation: Tellurium, ion(7+), can undergo further oxidation to form higher oxidation states, although this is rare.
Reduction: It can be reduced to lower oxidation states, such as tellurium(4+) or elemental tellurium, using reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2).
Substitution: Tellurium, ion(7+), can participate in substitution reactions where ligands or other atoms replace existing ones in the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, potassium dichromate, and concentrated sulfuric acid.
Reducing Agents: Sodium borohydride, hydrogen gas, and other mild reducing agents.
Major Products Formed:
Reduction Products: Tellurium(4+), elemental tellurium.
Substitution Products: Various tellurium compounds depending on the substituents involved.
Scientific Research Applications
Tellurium, ion(7+), has several scientific research applications, including:
Chemistry: Used as a strong oxidizing agent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological effects and interactions with biomolecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism by which tellurium, ion(7+), exerts its effects involves its strong oxidizing properties. It can interact with various molecular targets, including organic and inorganic compounds, leading to oxidation reactions. The pathways involved include electron transfer processes and the formation of reactive intermediates.
Comparison with Similar Compounds
Sulfur, ion(6+): Another chalcogen with a high oxidation state, but less reactive than tellurium, ion(7+).
Selenium, ion(6+): Similar to tellurium, ion(7+), but with different reactivity and applications.
Polonium, ion(6+): A highly radioactive chalcogen with limited applications due to its radioactivity.
Uniqueness of Tellurium, Ion(7+): Tellurium, ion(7+), is unique due to its high oxidation state and strong oxidizing properties. It is less common and more reactive compared to its lighter chalcogen analogues, making it valuable for specific research and industrial applications.
Properties
CAS No. |
22537-43-5 |
|---|---|
Molecular Formula |
Tc+7 |
Molecular Weight |
96.90636 g/mol |
IUPAC Name |
technetium(7+) |
InChI |
InChI=1S/Tc/q+7 |
InChI Key |
MHXLANXWPLOFEX-UHFFFAOYSA-N |
Canonical SMILES |
[Tc+7] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12655572.png)
![4-[Methyl(phenylsulfonyl)amino]butanoic acid](/img/structure/B12655581.png)


